molecular formula C18H18BrN3O3S B11149828 N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide

Cat. No.: B11149828
M. Wt: 436.3 g/mol
InChI Key: JYZSHZSOWNZLMW-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is a synthetic compound that features an indole moiety, a bromine atom, and a sulfonamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the desired therapeutic effects . The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminosulfonyl)benzyl]-3-(1H-indol-1-yl)propanamide: Lacks the bromine atom, which may affect its biological activity.

    N-[4-(aminosulfonyl)benzyl]-3-(5-chloro-1H-indol-1-yl)propanamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and potency.

    N-[4-(aminosulfonyl)benzyl]-3-(5-fluoro-1H-indol-1-yl)propanamide: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

Uniqueness

N-[4-(aminosulfonyl)benzyl]-3-(5-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C18H18BrN3O3S/c19-15-3-6-17-14(11-15)7-9-22(17)10-8-18(23)21-12-13-1-4-16(5-2-13)26(20,24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H2,20,24,25)

InChI Key

JYZSHZSOWNZLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br)S(=O)(=O)N

Origin of Product

United States

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